molecular formula C14H11Cl2NO3 B11646229 methyl (5E)-5-(2,4-dichlorobenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (5E)-5-(2,4-dichlorobenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11646229
M. Wt: 312.1 g/mol
InChI Key: CVLXSXOQAJZICY-VZUCSPMQSA-N
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Description

METHYL (5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrole ring substituted with a methylidene group and a dichlorophenyl group, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves the condensation of 2,4-dichlorobenzaldehyde with a pyrrole derivative under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

METHYL (5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

METHYL (5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL (5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-{[3-(2-METHYL-2-PROPENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETOHYDRAZIDE
  • N-(2,4-DICHLOROPHENYL)-4-METHYLBENZENESULFONAMIDE

Uniqueness

METHYL (5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its specific substitution pattern on the pyrrole ring and the presence of the dichlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H11Cl2NO3

Molecular Weight

312.1 g/mol

IUPAC Name

methyl (5E)-5-[(2,4-dichlorophenyl)methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate

InChI

InChI=1S/C14H11Cl2NO3/c1-7-12(14(19)20-2)13(18)11(17-7)5-8-3-4-9(15)6-10(8)16/h3-6,18H,1-2H3/b11-5+

InChI Key

CVLXSXOQAJZICY-VZUCSPMQSA-N

Isomeric SMILES

CC1=N/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C(=C1C(=O)OC)O

Canonical SMILES

CC1=NC(=CC2=C(C=C(C=C2)Cl)Cl)C(=C1C(=O)OC)O

Origin of Product

United States

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